Cas no 77695-19-3 ([1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-butyl-)
77695-19-3 structure
Product Name:[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-butyl-
CAS No:77695-19-3
MF:C9H12N4O
MW:192.217781066895
CID:535651
PubChem ID:18996564
Update Time:2025-04-19
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-butyl- Chemical and Physical Properties
Names and Identifiers
-
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-butyl-
- 5-butyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- SCHEMBL8943896
- 77695-19-3
- Z1509173803
- DTXSID00597223
- 5-Butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- 5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- 5-butyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- 168686-47-3
- 5-BUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL
- EN300-1689123
-
- Inchi: 1S/C9H12N4O/c1-2-3-4-7-5-8(14)13-9(12-7)10-6-11-13/h5-6H,2-4H2,1H3,(H,10,11,12)
- InChI Key: AWSBUPZHHVAQGZ-UHFFFAOYSA-N
- SMILES: O=C1C=C(CCCC)N=C2N=CNN21
Computed Properties
- Exact Mass: 192.10111102g/mol
- Monoisotopic Mass: 192.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 57.1Ų
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-butyl- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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